N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
“N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide” is a chemical compound with a complex structure . It contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 Thiophene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 hours . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 Thiophene .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .Scientific Research Applications
Antitumor Activity
Sulfonamide derivatives have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, exhibited interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Drug Development
Studies on sulfonamide compounds have led to the identification of molecules with potent anticancer activities. Specifically, derivatives of celecoxib have been synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing promise as therapeutic agents (Küçükgüzel et al., 2013).
Intraocular Pressure-Lowering Agents
Sulfonamides have been explored for their potential as intraocular pressure-lowering agents, showing strong affinities towards isozymes of carbonic anhydrase. Some derivatives displayed very good water solubility and strong lowering effects on intraocular pressure when applied topically, indicating their potential use in treating conditions like glaucoma (Casini et al., 2000).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of n-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is currently unavailable .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-11-9-13(3)16(10-12(11)2)22(19,20)17-7-6-14(18)15-5-4-8-21-15/h4-5,8-10,14,17-18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLTXWRPDSZYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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